molecular formula C26H23N3O B1205595 5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole

5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole

Cat. No. B1205595
M. Wt: 393.5 g/mol
InChI Key: YYMZSGIXLQPFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole, also known as 5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole, is a useful research compound. Its molecular formula is C26H23N3O and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole

Molecular Formula

C26H23N3O

Molecular Weight

393.5 g/mol

IUPAC Name

[4-(9H-fluoren-9-yl)piperazin-1-yl]-(1H-indol-5-yl)methanone

InChI

InChI=1S/C26H23N3O/c30-26(19-9-10-24-18(17-19)11-12-27-24)29-15-13-28(14-16-29)25-22-7-3-1-5-20(22)21-6-2-4-8-23(21)25/h1-12,17,25,27H,13-16H2

InChI Key

YYMZSGIXLQPFAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5=CC6=C(C=C5)NC=C6

synonyms

GENZ-10850
GENZ10850

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Indole-5-carboxylic acid (17 mg, 0.11 mmole) and N-9-fluorenyl-piperazine dihydrochloride (32 mg, 0.1 mmole) were dissolved in 5 ml dichloromethane. To this solution was added triethylamine (2 eq. to neutralize HCl salt), catalytic DMAP and EDCI (33 mg, 0.11 mmole). The resulting mixture was stirred at room temperature overnight and was then worked up by washing sequentially with 1N HCl, saturated sodium bicarbonate, and saturated sodium chloride. The product was then purified by flash chromatography on silica gel (40:1 CHCl3/MeOH). 1H NMR (300 Mhz, CDCl3) δ 8.38 (s, 1H), 7.72-7.60 (m, 5H), 7.40-7.18 (m, 7H), 6.55 (d, 1H), 4.88 (s,1H), 3.60 (bs, 4H), 2.62 (bs, 4H).
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